molecular formula C10H18 B1196268 Thujane CAS No. 471-12-5

Thujane

Cat. No. B1196268
CAS RN: 471-12-5
M. Wt: 138.25 g/mol
InChI Key: GCTNBVHDRFKLLK-UHFFFAOYSA-N
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Description

Thujone is a volatile monoterpene ketone of plant origin which is produced by several plants that are frequently used for flavoring foods and beverages . It occurs naturally in two stereoisomeric forms, -α and -β . Its core structure is a bicyclic monoterpenoid, which contributes to its unique properties and effects .


Synthesis Analysis

A six-step total synthesis of α-thujone and d6-α-thujone has been reported . The synthesis relies on the functionalization of the readily available dimethylfulvene . Furthermore, the three main metabolites of the natural product were also synthesized .


Molecular Structure Analysis

The chemical formula of Thujone is C10H16O . It occurs predominantly in two diastereomeric forms: (−)-α-thujone and (+)-β-thujone .


Chemical Reactions Analysis

The best known neurotoxic effects of Thujone are connected to the GABA-gated chloride channel, where α-thujone is a modulator roughly two to three times as potent as the β isomer . The reactions that generate the thujone skeleton in sabinene from GPP are mediated by the enzyme sabinene synthase which has GPP as its substrate .


Physical And Chemical Properties Analysis

Thujone has a molar mass of 152.23 g/mol . It is characterized by a strong, distinct aroma, lending itself to uses in flavorings and perfumery .

Scientific Research Applications

  • Thujane's stereochemistry has been explored, revealing correlations with other substances and insights into its absolute configurations. This research is foundational for understanding thujane's chemical properties and potential applications (Ohloff, Uhde, Thomas, & Kovats, 1966).

  • Research on thujane diastereoisomers has provided detailed analysis through proton NMR. spectra, aiding in deducing the relative configurations of these hydrocarbons (Dieffenbacher & Philipsborn, 1966).

  • Thujane's presence in certain plant species, like Siparuna thecaphora, led to the discovery of new compounds, like trans-thujane-1α,7-diol 1-O-β-d-glucopyranoside, suggesting potential applications in phytochemistry and pharmacology (Vera Saltos et al., 2014).

  • Research into the essential oil of Thuja orientalis has identified new sesquiterpenes and provided insights into their antiproliferative activities, highlighting potential applications in cancer research and treatment (Kim et al., 2013).

  • Studies on thujane and its derivatives have explored their impact on insect behavior, indicating potential applications in pest control and agricultural research (Wróblewska-Kurdyk et al., 2019).

  • Thujane's potential in treating inflammatory diseases has been investigated, showing its ability to suppress biomarkers related to inflammation both in vitro and in vivo (Kim, Kim, Kim, Park, Jang, Lee, Jung, & Ahn, 2011).

Mechanism of Action

Thujone is a GABA (Gamma-Aminobutyric acid) receptor antagonist, which implies that it blocks the inhibitory action of the GABA neurotransmitter in the brain . This can lead to a state of neuronal excitation, causing muscle spasms, and in extreme cases, seizures .

Safety and Hazards

Thujone is neurotoxic and was shown to inhibit the gamma-aminobutyric acid A (GABAA) receptor, which leads to excitations and convulsions at higher concentrations in animal studies . High doses of Thujone have been found to be toxic, potentially leading to serious health problems, including kidney and liver damage, restlessness, sleep disturbances, and even death .

properties

IUPAC Name

4-methyl-1-propan-2-ylbicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-7(2)10-5-4-8(3)9(10)6-10/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTNBVHDRFKLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C1C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275769, DTXSID40963741
Record name Thujane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thujane

CAS RN

471-12-5, 11052-97-4
Record name Thujane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thujane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thujane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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